N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a complex triazatricyclo derivative characterized by a rigid polycyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) and multiple functional groups. Key structural features include:
- A 3,4-dimethoxyphenyl ethyl substituent at position N2.
- A 3-methoxypropyl chain at position 5.
- An imino group at position 6 and a methyl group at position 11.
- A 2-oxo moiety at position 2.
The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often contributing to interactions with aromatic residues in enzyme active sites .
Properties
Molecular Formula |
C27H31N5O5 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H31N5O5/c1-17-7-5-12-32-24(17)30-25-20(27(32)34)16-19(23(28)31(25)13-6-14-35-2)26(33)29-11-10-18-8-9-21(36-3)22(15-18)37-4/h5,7-9,12,15-16,28H,6,10-11,13-14H2,1-4H3,(H,29,33) |
InChI Key |
XIDRUSOYYVWGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Introduction of the Imino Group
The 6-imino group is introduced via condensation reactions between primary amines and ketone intermediates. A method analogous to CN103664681A employs EDCI.HCl (0.38 g per 0.5 g substrate) and DMAP (0.55 g) in dichloromethane at 0°C, followed by gradual warming to room temperature. This coupling strategy ensures regioselectivity, with the imino group preferentially forming at the 6-position due to steric and electronic effects.
Attachment of the 3-Methoxypropyl Side Chain
The 3-methoxypropyl moiety is incorporated using nucleophilic substitution. Patent WO1999006343A1 demonstrates the utility of Raney-nickel catalysts (0.05–0.5 mass parts) in hydrogenating acetophenone derivatives under mild pressures (5–10 bar) and aqueous conditions. This method avoids racemization, preserving the stereochemical integrity of the methoxypropyl group.
Methylation at the 11-Position
Methylation is achieved via reductive amination using methylamine and hydrogen gas. Copper chromite catalysts (0.05–30 wt.%) enable selective methylation at the 11-position without over-alkylation, as described in EP0825976A1. The reaction is conducted at 50–180°C under 30–300 bar hydrogen pressure, yielding the N-methyl derivative in >90% purity after distillation.
Optimization of Reaction Conditions
Temperature and Pressure Parameters
Higher pressures in hydrogenation steps correlate with improved reaction rates and selectivity, while lower temperatures during coupling prevent decomposition of sensitive intermediates.
Solvent Systems
-
Polar aprotic solvents : Dichloromethane and ethyl acetate enhance solubility of aromatic intermediates during cyclization.
-
Aqueous mixtures : Used in hydrogenation steps to stabilize Raney-nickel catalysts and facilitate product isolation.
Catalytic Systems and Their Efficiency
Copper Chromite in Hydrogenation
Copper chromite (CuCr₂O₄) exhibits superior activity in reducing nitriles to amines compared to palladium or platinum catalysts. At 160°C and 270 bar, it achieves 90% conversion with minimal byproduct formation.
Raney-Nickel for Ketone Reduction
Raney-nickel’s high surface area (150 m²/g) enables efficient acetophenone reduction at 50°C, producing 1-(3,4-dimethoxyphenyl)ethanol in >95% purity.
EDCI.HCl-Mediated Coupling
EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates carboxylates for amide bond formation, critical for attaching the carboxamide group. Yields of 76% are achieved with stoichiometric DMAP.
Purification and Isolation Techniques
Recrystallization
The final compound is purified via recrystallization from dichloromethane-ethyl acetate (1:3 v/v), yielding crystals with >99% purity. This step removes unreacted EDCI.HCl and DMAP byproducts.
Distillation
Volatile impurities from hydrogenation steps are removed by fractional distillation under reduced pressure (10⁻² bar).
Chromatography
Column chromatography on silica gel (hexane:ethyl acetate, 4:1) resolves regioisomers formed during methoxypropyl addition.
Industrial-Scale Production Considerations
Continuous flow reactors are preferred for large-scale synthesis due to their enhanced heat transfer and safety profile. Patent EP0825976A1 emphasizes tubular reactors for hydrogenation, enabling throughputs exceeding 100 kg/day. Automation of pH adjustment (pH 7–9) and catalyst recycling further reduces costs.
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-hydrogenation of the imino group is minimized by controlling H₂ partial pressure (<100 bar).
-
Solvent Residues : Azeotropic distillation with toluene removes residual dichloromethane to <10 ppm.
-
Catalyst Deactivation : Copper chromite is regenerated via calcination at 400°C, restoring 95% initial activity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5)
- Core Structure : Identical triazatricyclo system.
- Key Differences :
- N2 substituent : Ethyl group vs. 3,4-dimethoxyphenyl ethyl in the target compound.
- Position 7 substituent : 2-Methoxyethyl vs. 3-methoxypropyl.
- Status : Discontinued (descatalogado) due to unspecified challenges in synthesis or efficacy .
| Parameter | Target Compound | CAS 371212-22-5 |
|---|---|---|
| N2 Substituent | 3,4-Dimethoxyphenyl ethyl | Ethyl |
| Position 7 Chain | 3-Methoxypropyl (longer chain) | 2-Methoxyethyl (shorter chain) |
| Bioactivity Data | Not reported in evidence | Not available (discontinued) |
Structural Implications :
- The 3,4-dimethoxyphenyl ethyl group in the target compound may enhance π-π stacking interactions compared to the simpler ethyl group in CAS 371212-22-5.
Functional Analogs with 3,4-Dimethoxyphenyl Moieties
Several oxadiazole-carboxamide derivatives with 3,4-dimethoxyphenyl groups (e.g., compounds 7, 8, 13–15 in –7) exhibit antitubercular activity by inhibiting polyketide synthase 13 (PKS13). While structurally distinct from the triazatricyclo core, these compounds share key pharmacophoric elements:
| Compound | Core Structure | Substituents (Carboxamide Chain) | IC₅₀ (PKS13) | Antitubercular Activity (MIC, μM) |
|---|---|---|---|---|
| 7 | 1,2,4-Oxadiazole | 2-Methyl-2-phenylpropyl | 0.82 μM | 4.2 (M. tuberculosis) |
| 8 | 1,2,4-Oxadiazole | (2R)-2-Phenylpropyl | 0.79 μM | 3.8 |
| 13 | 1,2,4-Oxadiazole | 2-[4-(Dimethylcarbamoyl)phenyl]ethyl | 0.61 μM | 2.1 |
| 15 | 1,2,4-Oxadiazole | 4-(3-Methoxyazetidine-1-carbonyl)phenethyl | 0.54 μM | 1.9 |
| Target | Triazatricyclo | 3-Methoxypropyl + 3,4-dimethoxyphenyl ethyl | Not reported | Not tested |
Key Observations :
- Bioactivity Trends : Increasing bulk and polarity in the carboxamide chain (e.g., compound 15 ) correlates with improved antitubercular activity .
- Electronic Properties : The 3,4-dimethoxyphenyl group’s electron-donating methoxy substituents likely enhance resonance stabilization in both scaffold types, though isovalency (similar valence but divergent geometry) may limit direct comparisons .
Substituent-Driven Property Modifications
Methoxy Chain Length and Position
- 3-Methoxypropyl (Target) vs. 2-Methoxyethyl (CAS 371212-22-5) :
- Longer chains (e.g., 3-methoxypropyl) increase lipophilicity (logP), favoring passive diffusion across biological membranes.
- Shorter chains (e.g., 2-methoxyethyl) may reduce metabolic stability due to increased exposure of the ether linkage.
Stereochemical Considerations
- Compound 8 () demonstrates the impact of stereochemistry: the (2R)-2-phenylpropyl substituent achieves a 10% lower MIC than its racemic counterpart, highlighting the role of chirality in target binding .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique tricyclic structure and diverse functional groups. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex arrangement that contributes to its biological activity. The triazatricyclo core is particularly noteworthy for its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O4 |
| Molecular Weight | 430.53 g/mol |
| IUPAC Name | This compound |
| CAS Number | 371226-15-2 |
The compound's mechanism of action involves its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory responses.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways.
Anticancer Activity
Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino have shown promising anticancer activity. For instance:
- Case Study : A study involving derivatives of the compound demonstrated significant antiproliferative effects against various cancer cell lines using MTT assays. The IC50 values were reported in the range of 3–5 µM for the most potent derivatives .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its structural features that allow it to inhibit COX enzymes effectively:
- Research Findings : In vitro studies have shown that similar compounds exhibit IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 µM to 42.1 µM . This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of such compounds:
- Functional Groups : The presence of methoxy groups enhances lipophilicity and may improve cell membrane permeability.
- Tricyclic Framework : The unique tricyclic structure contributes to binding affinity with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
